molecular formula C34H43Cl2NO5 B13757253 Estra-1,3,5(10)-triene-3,17-diol, (17-beta)-, 17-((4-(4-(bis(2-chloroethyl)amino)phenyl)-1-oxobutoxy)acetate) CAS No. 75219-45-3

Estra-1,3,5(10)-triene-3,17-diol, (17-beta)-, 17-((4-(4-(bis(2-chloroethyl)amino)phenyl)-1-oxobutoxy)acetate)

Cat. No.: B13757253
CAS No.: 75219-45-3
M. Wt: 616.6 g/mol
InChI Key: BLZFYQBYJHKGPF-CWTAYCDISA-N
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Description

The compound [2-[[(17S)-3-Hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]-2-oxoethyl]4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate is a complex organic molecule It features a steroidal backbone with multiple functional groups, including hydroxyl, oxo, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[[(17S)-3-Hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]-2-oxoethyl]4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate involves multiple steps. One common method starts with the steroidal precursor, which undergoes a series of reactions including hydroxylation, oxidation, and esterification . The reaction conditions typically involve the use of organic solvents such as methanol and ethyl acetate, with catalysts like acetic acid and reagents such as sodium borohydride for reduction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

[2-[[(17S)-3-Hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]-2-oxoethyl]4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones, while reduction of the oxo groups would yield alcohols .

Scientific Research Applications

[2-[[(17S)-3-Hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]-2-oxoethyl]4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate: has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [2-[[(17S)-3-Hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]-2-oxoethyl]4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-[[(17S)-3-Hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]-2-oxoethyl]4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate apart is its unique combination of functional groups and its potential for diverse applications. Its steroidal backbone provides stability, while the functional groups allow for various chemical modifications and interactions .

Properties

CAS No.

75219-45-3

Molecular Formula

C34H43Cl2NO5

Molecular Weight

616.6 g/mol

IUPAC Name

[2-[[(17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]-2-oxoethyl] 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate

InChI

InChI=1S/C34H43Cl2NO5/c1-34-16-15-28-27-12-10-26(38)21-24(27)7-11-29(28)30(34)13-14-31(34)42-33(40)22-41-32(39)4-2-3-23-5-8-25(9-6-23)37(19-17-35)20-18-36/h5-6,8-10,12,21,28-31,38H,2-4,7,11,13-20,22H2,1H3/t28?,29?,30?,31-,34?/m0/s1

InChI Key

BLZFYQBYJHKGPF-CWTAYCDISA-N

Isomeric SMILES

CC12CCC3C(C1CC[C@@H]2OC(=O)COC(=O)CCCC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=C3C=CC(=C5)O

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)COC(=O)CCCC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=C3C=CC(=C5)O

Origin of Product

United States

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